4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Overview
Description
The compound "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" is a brominated sulfonamide derivative. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated sulfonamide derivatives can involve various chemical reactions, including halogenation, aminohalogenation, and reactions with electrophiles. For instance, the synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was achieved through an aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 . Another example is the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which involved the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide . These methods highlight the versatility of brominated sulfonamides' synthesis.
Molecular Structure Analysis
The molecular structure of brominated sulfonamide derivatives can be determined using various analytical techniques such as X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice . Similarly, NMR spectroscopy and mass spectrometry are essential tools for elucidating the structure of these compounds .
Chemical Reactions Analysis
Brominated sulfonamide derivatives can participate in a variety of chemical reactions. For instance, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can affect the electron density and thus the reactivity of the bromomethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of some sulfonamide derivatives necessitates the development of suitable formulations for their application as therapeutic agents . The presence of substituents on the aromatic ring can also affect the compound's acidity, as indicated by the pKa values, which in turn can influence the compound's behavior in different pH environments .
Scientific Research Applications
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Synthesis of Eprosartan
- Field : Pharmaceutical Chemistry
- Application : 4-(Bromomethyl)benzoic acid, a similar compound, is used as an intermediate in the synthesis of eprosartan . Eprosartan is an antihypertensive agent .
- Method : The specific synthesis process is not detailed in the source, but it typically involves various stages of chemical reactions .
- Results : The outcome is the production of eprosartan, an effective antihypertensive agent .
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Preparation of Temoporfin
- Field : Photodynamic Therapy
- Application : 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin) , a second-generation photosensitizer used in photodynamic therapy .
- Method : The specific preparation process is not detailed in the source, but it typically involves various stages of chemical reactions .
- Results : The outcome is the production of temoporfin, a photosensitizer used in photodynamic therapy .
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Synthesis of Block Copolymers
- Field : Polymer Chemistry
- Application : A similar compound, 4-bromomethyl benzoyl chloride, is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers .
- Method : The synthesis is achieved via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
- Results : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
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Bromothymol Blue
- Field : Chemistry
- Application : Bromothymol blue, a compound with a similar bromomethyl group, is a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) . A common use is for measuring the presence of carbonic acid in a liquid .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : It can appear yellow or blue, depending on whether it is in protonated or deprotonated form .
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Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Method : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH .
- Results : The products were characterized by various methods .
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Synthesis of Benzyl(bromomethyl)sulfane
- Field : Organic Chemistry
- Application : An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Method : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH .
- Results : The products were characterized by various methods .
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Bromomethylation of 4-Methylbenzenethiol
- Field : Organic Chemistry
- Application : Bromo(4-nitrobenzylation) or bromoethylation of 4-methylbenzenethiol using electrophilic 4-nitrobenzaldehyde or acetaldehyde .
- Method : The specific bromomethylation process is not detailed in the source, but it typically involves various stages of chemical reactions .
- Results : The products were characterized by various methods .
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSQBCKLKHZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453160 | |
Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
3446-91-1 | |
Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3446-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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